molecular formula C6H4Br2FN B1419471 3,5-Dibromo-4-fluoroaniline CAS No. 1003709-35-0

3,5-Dibromo-4-fluoroaniline

Cat. No. B1419471
M. Wt: 268.91 g/mol
InChI Key: VJKSFHMDFWEBEI-UHFFFAOYSA-N
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Description

3,5-Dibromo-4-fluoroaniline is a chemical compound with the molecular formula C6H4Br2FN and a molecular weight of 268.91 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 3,5-Dibromo-4-fluoroaniline involves several steps. In one method, palladium on activated charcoal and deuterium are used in deuteromethanol for 2 hours under a D2 atmosphere . The organic phase is collected by filtration, dissolved in dichloromethane, and a saturated sodium bicarbonate solution is added. The organic phase is extracted with dichloromethane and purified by column to yield the product .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-4-fluoroaniline consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one amine group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dibromo-4-fluoroaniline include a molecular weight of 268.91 . The compound’s Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra have been recorded and analyzed .

Scientific Research Applications

Crystal and Molecular Structure Studies

Research on related compounds, such as 2,6-dibromo-3-chloro-4-fluoroaniline, has been conducted to determine their crystal and molecular structures. This includes understanding intra- and intermolecular hydrogen bonds and dispersive halogen interactions in the crystal structure (Betz, 2015).

Environmental Toxicology and Biodegradation

Studies on similar compounds like 3-fluoroaniline have been conducted to understand their environmental impact and biodegradation. For example, research on the degradation of 3-fluoroaniline by Rhizobium sp. JF-3 highlights the organism's ability to degrade this compound, indicating a potential environmental application (Zhao et al., 2019).

Synthesis and Pharmacological Applications

The synthesis of related compounds, such as fluoro-bromo derivatives of benzoic acid, including 3,5-dibromo-4-fluorobenzoic acid, has been explored for their potential as radiographic opaques, suggesting pharmaceutical applications (Sprague et al., 1953).

Bioactivation and Metabolic Studies

Research on bioactivation of fluoroanilines, including 4-fluoroaniline, has been conducted to understand their metabolism and potential bioactivation to reactive benzoquinoneimines, which can inform pharmacological and toxicological studies (Rietjens & Vervoort, 1991).

Photocatalytic Degradation

Studies on the photocatalytic degradation of compounds like 3-fluoroaniline on anatase TiO2 indicate potential applications in environmental remediation (Jackman & Thomas, 2014).

Biofield Energy Treatment

Research on 3-chloro-4-fluoroaniline, a related compound, focused on the influence of biofield energy treatment on its physical, thermal, and spectral properties, suggesting potential in altering material properties (Trivedi et al., 2015).

Safety And Hazards

Safety data sheets indicate that 3,5-Dibromo-4-fluoroaniline should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

3,5-dibromo-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2FN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKSFHMDFWEBEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662810
Record name 3,5-Dibromo-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-4-fluoroaniline

CAS RN

1003709-35-0
Record name 3,5-Dibromo-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 250 ml round bottom flask was charged with iron powder (325 mesh) (2.6 g, 46.6 mmol), 1,3-dibromo-2-fluoro-5-nitrobenzene (2.0 g, 4.01 mmol) and acetic acid (50 ml). The flask was evacuated and back-filled with nitrogen twice, and then stirred at room temperature for 1 hour. The reaction mixture turned into very thick slurry. Acetic acid (50 ml) was added and the mixture stirred for an additional hour. The reaction mixture was poured into EtOAc. The EtOAc solution was washed with water (2×), NaHCO3+Na2CO3 solution until CO2 evolution stopped, then once with brine, then dried over MgSO4, filtered and evaporated to dryness to give 1.6 g crude 3,5-dibromo-4-fluoroaniline (1.6 g). The product was used without further purification in the next experiment.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.6 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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